6-amino-2,3-dihydro-1H-indole-1-carboxamide chemical properties
6-amino-2,3-dihydro-1H-indole-1-carboxamide chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 6-amino-2,3-dihydro-1H-indole-1-carboxamide
Abstract: This document provides a comprehensive analysis of the chemical properties, predicted characteristics, and a proposed synthetic pathway for 6-amino-2,3-dihydro-1H-indole-1-carboxamide. As a molecule with limited direct representation in current scientific literature, this guide leverages established principles of organic chemistry and data from closely related structural analogs to provide a robust predictive profile. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to understand and potentially utilize this novel chemical scaffold. We will deconstruct the molecule into its core components—the indoline ring, the 6-amino substituent, and the 1-carboxamide group—to forecast its reactivity, metabolic fate, and potential as a pharmacophore.
Introduction and Molecular Overview
6-amino-2,3-dihydro-1H-indole-1-carboxamide is a unique heterocyclic compound built upon the indoline (2,3-dihydro-1H-indole) framework. The indoline core is a prevalent motif in numerous biologically active compounds and natural products. The addition of a 6-amino group and a 1-carboxamide functional group introduces specific electronic and steric properties that are critical for molecular interactions and overall chemical behavior. The amino group acts as a powerful electron-donating group, influencing the aromaticity and reactivity of the benzene ring, while the 1-carboxamide transforms the indoline nitrogen into a non-basic, planar amide, significantly impacting its hydrogen bonding capacity and conformational flexibility.
The indole scaffold, from which this molecule is derived, is a cornerstone in drug discovery, forming the basis for drugs ranging from anti-inflammatory agents like indomethacin to antimigraine medications like sumatriptan[1]. The 2-aminoindole subclass, in particular, is recognized for its role in developing inhibitors for targets such as IκB kinase and phosphodiesterase-V[1]. This guide will provide the foundational chemical knowledge necessary to explore the potential of 6-amino-2,3-dihydro-1H-indole-1-carboxamide in similar research endeavors.
Caption: Structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide.
Predicted Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparative Insight |
| Molecular Formula | C₉H₁₁N₃O | - |
| Molecular Weight | 177.20 g/mol | - |
| logP (Octanol/Water) | ~0.5 - 1.5 | The indoline core is moderately lipophilic, but the primary amine and carboxamide groups significantly increase polarity and water solubility compared to unsubstituted indoline (logP ~2.0)[2]. |
| Hydrogen Bond Donors | 3 (one -NH₂ group, one -CONH₂) | The presence of multiple H-bond donors is critical for target engagement in drug design, allowing for strong, directional interactions with protein residues[1]. |
| Hydrogen Bond Acceptors | 2 (one C=O, one -NH₂) | The carbonyl oxygen is a strong H-bond acceptor. The nitrogen of the amino group can also act as an acceptor. |
| pKa (Most Basic) | ~4.0 - 5.0 | The 6-amino group is the most basic site. Its basicity is typical for an aromatic amine, reduced by the electron-withdrawing effect of the 1-carboxamide group transmitted through the ring system. The nitrogen of the 1-carboxamide is non-basic. |
| Aqueous Solubility | Moderately Soluble | Expected to have significantly better aqueous solubility than many indole-based scaffolds due to its polarity, a desirable trait for drug candidates[3]. |
Predicted Spectroscopic Signatures
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¹H NMR: The spectrum is expected to show distinct regions. The aromatic protons (at C4, C5, and C7) will appear in the aromatic region (~6.5-7.5 ppm), with splitting patterns influenced by the amino group. The diastereotopic protons of the indoline ring at C2 and C3 will likely appear as triplets around 3.0-4.0 ppm. The -NH₂ protons will be a broad singlet, and the -CONH₂ protons will present as two distinct signals or a single broad signal, depending on the rotational barrier and solvent.
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¹³C NMR: Aromatic carbons will resonate between 110-150 ppm. The carbonyl carbon of the carboxamide will be significantly downfield (>165 ppm). The aliphatic carbons C2 and C3 will be found in the upfield region (~25-50 ppm).
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FT-IR: Key vibrational bands will confirm the functional groups. Look for N-H stretching of the amine and amide (~3200-3400 cm⁻¹), a strong C=O stretch for the amide carbonyl (~1650-1680 cm⁻¹), and C=C stretching in the aromatic region (~1450-1600 cm⁻¹).
Proposed Synthesis and Mechanistic Considerations
A logical and efficient synthetic route to 6-amino-2,3-dihydro-1H-indole-1-carboxamide can be designed from commercially available starting materials. The following multi-step synthesis is proposed, prioritizing robust and well-documented chemical transformations.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol Details
Step 1: Protection of the Indoline Nitrogen
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Rationale: The indoline nitrogen is a nucleophilic secondary amine that would compete with the desired reaction in the subsequent carboxamide formation step. Furthermore, it can interfere with the nitro group reduction. A tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable to catalytic hydrogenation and can be removed under acidic conditions without affecting the final structure.
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Methodology:
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Dissolve 6-nitroindoline (1.0 eq) in dichloromethane (DCM).
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Add triethylamine (Et₃N, 1.2 eq) to act as a base.
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Cool the mixture to 0°C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor reaction completion by TLC or LC-MS.
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Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 1-(tert-butoxycarbonyl)-6-nitroindoline.
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Step 2: Reduction of the Nitro Group
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Rationale: Catalytic hydrogenation is a clean and high-yielding method for the reduction of aromatic nitro groups to primary amines. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation.
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Methodology:
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Dissolve the product from Step 1 in methanol or ethyl acetate.
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Add 10% Pd/C catalyst (5-10 mol% loading).
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Purge the reaction vessel with hydrogen gas (or use a balloon) and maintain a hydrogen atmosphere with vigorous stirring.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
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Concentrate the filtrate to yield 1-(tert-butoxycarbonyl)-6-aminoindoline, which is often pure enough for the next step.
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Step 3: Deprotection of the Indoline Nitrogen
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Rationale: The Boc group must be removed to free the indoline nitrogen for the final carboxamidation step. Strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), cleanly cleaves the Boc group, producing isobutylene and carbon dioxide as byproducts.
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Methodology:
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Dissolve the product from Step 2 in DCM or 1,4-dioxane.
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Add an excess of TFA (4-5 eq) or a 4M solution of HCl in dioxane.
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Stir at room temperature for 1-3 hours, monitoring for the disappearance of the starting material.
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Concentrate the mixture under reduced pressure. If HCl was used, the product will be the hydrochloride salt. The free base can be obtained by neutralization with a mild base (e.g., NaHCO₃ solution) and extraction into an organic solvent.
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Step 4: Formation of the 1-Carboxamide
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Rationale: This is the key step to install the desired functional group. A two-step, one-pot procedure is most effective. First, the secondary amine of 6-aminoindoline is converted into an active intermediate (like a carbamoyl chloride with phosgene or an imidazolide with carbonyldiimidazole, CDI). This intermediate is then reacted with ammonia to form the primary carboxamide. CDI is often preferred over phosgene due to its lower toxicity and ease of handling.
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Methodology (using CDI):
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Dissolve 6-aminoindoline (1.0 eq) in an aprotic solvent like tetrahydrofuran (THF).
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Add 1,1'-carbonyldiimidazole (CDI, 1.1 eq) portion-wise at room temperature. Stir for 1-2 hours to form the acylimidazolide intermediate.
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To the same flask, add an excess of aqueous ammonia (e.g., 28% NH₄OH solution) and stir vigorously for 2-4 hours.
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Monitor the reaction by LC-MS.
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Upon completion, dilute with water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or recrystallization to obtain the final product, 6-amino-2,3-dihydro-1H-indole-1-carboxamide.
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Chemical Reactivity and Potential for Derivatization
The molecule possesses three primary sites for chemical modification, making it a versatile scaffold for library synthesis in a drug discovery context.
Caption: Key reactivity sites on the molecular scaffold.
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Site A (6-Amino Group): This is the most nucleophilic position. It will readily undergo acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and can be converted to a diazonium salt for Sandmeyer-type reactions. This site is ideal for modulating polarity and introducing new pharmacophoric elements.
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Site B (Aromatic Ring): The 6-amino group is a strong activating group for electrophilic aromatic substitution (EAS). Reactions like halogenation, nitration, or Friedel-Crafts acylation will be directed ortho and para to the amine, primarily at the C5 and C7 positions. The C7 position is generally more sterically accessible.
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Site C (1-Carboxamide): The amide N-H protons are weakly acidic and can be deprotonated by strong bases (e.g., NaH), allowing for subsequent N-alkylation to generate secondary amides. This modification can alter the hydrogen bonding profile and steric bulk.
Potential Applications and Research Directions
The indole and indoline carboxamide motifs are privileged structures in medicinal chemistry.
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CNS Disorders: The core structure shares features with allosteric modulators of the cannabinoid type 1 (CB1) receptor, which are of interest for various neurological and metabolic functions[4]. The combination of a hydrogen-bonding carboxamide and a substituted aromatic ring fits the general pharmacophore model for many G-protein coupled receptors (GPCRs) in the central nervous system[4].
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Antimicrobial/Antiparasitic Agents: Indole-based compounds have shown promise as antibacterial and anti-trypanosomal agents[3][5]. The presented scaffold could be explored for activity against various pathogens, with the functional groups providing handles for optimization of potency and pharmacokinetic properties like solubility and metabolic stability, which are often challenges in this class of compounds[3].
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Oncology: The indole nucleus is critical for the interaction of some small molecules with cancer targets like MDM2[1]. The ability of the 6-amino-1-carboxamide scaffold to present hydrogen bond donors and an aromatic system in a defined spatial orientation makes it a candidate for development as an inhibitor of protein-protein interactions.
Safety and Handling
No specific toxicity data exists for 6-amino-2,3-dihydro-1H-indole-1-carboxamide. However, based on its functional groups and related compounds like 6-aminoindole, the following precautions are warranted.
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GHS Classification (Predicted):
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Handling Recommendations:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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In case of contact, rinse the affected area immediately with copious amounts of water.
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Conclusion
6-amino-2,3-dihydro-1H-indole-1-carboxamide represents an intriguing, yet underexplored, chemical entity. By dissecting its structure and applying fundamental principles of chemistry, we have constructed a comprehensive profile of its predicted properties, a viable synthetic route, and its potential reactivity. This guide serves as a foundational resource for researchers aiming to synthesize and utilize this scaffold, providing the necessary insights to accelerate its exploration in medicinal chemistry and materials science. The combination of the electron-rich amino-aromatic system with the conformationally constrained indoline-1-carboxamide core makes it a promising platform for the development of novel therapeutic agents.
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